N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide is a novel compound with potential applications across various fields such as chemistry, biology, and medicine. The distinct structure of this compound, containing furan and sulfonamide groups, makes it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide involves multiple steps:
Formation of the Pyridazinone Core: : This is achieved by cyclization of an appropriate hydrazine derivative with a diketone or an aldehyde under acidic or basic conditions.
Introduction of the Furan Moiety: : Furan is introduced through a Friedel-Crafts acylation or alkylation reaction.
Sulfonamide Formation: : This involves reacting an amine with a sulfonyl chloride to form the sulfonamide bond.
Final Coupling: : The furan-containing pyridazinone is coupled with the sulfonamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound might involve continuous flow processes for higher efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are key factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can occur at the pyridazinone moiety, potentially yielding dihydropyridazinone derivatives.
Substitution: : Nucleophilic substitution reactions can be carried out on the sulfonamide group, replacing the sulfonamide hydrogen with other functional groups.
Common Reagents and Conditions
Oxidation: : KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide) are commonly used oxidizing agents.
Reduction: : NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) can be employed.
Substitution: : Reagents such as alkyl halides and strong bases are typically used for nucleophilic substitution reactions.
Major Products
Oxidized furan derivatives
Reduced pyridazinone derivatives
Substituted sulfonamide derivatives
Scientific Research Applications
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : As a potential inhibitor for certain enzymes due to its sulfonamide group.
Medicine: : Investigated for its potential anti-inflammatory and anticancer properties.
Industry: : Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : Enzymes with sulfonamide binding sites, potentially inhibiting their activity.
Pathways Involved: : The inhibition of key enzymes in metabolic pathways can disrupt the normal function, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide vs. Furan-2-ylpyridazinones:
Similarities: : Both have the furan and pyridazinone motifs.
Uniqueness: : The presence of the sulfonamide group in this compound adds unique reactivity and binding properties.
Similar Compounds
Furan-2-ylpyridazinones
Benzene-1-sulfonamide derivatives
Dihydropyridazinone derivatives
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14-6-7-15(2)18(13-14)27(24,25)20-10-4-11-22-19(23)9-8-16(21-22)17-5-3-12-26-17/h3,5-9,12-13,20H,4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSSQSKYDGKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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